(R)-2-Amino-2-(3-bromo-5-methylphenyl)ethan-1-ol
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Overview
Description
(2R)-2-amino-2-(3-bromo-5-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a brominated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-bromo-5-methylphenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Industrial Production Methods
Industrial production of (2R)-2-amino-2-(3-bromo-5-methylphenyl)ethan-1-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(3-bromo-5-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
(2R)-2-amino-2-(3-bromo-5-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(3-bromo-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The brominated aromatic ring may also play a role in binding to hydrophobic pockets within proteins.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-(3-chloro-5-methylphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(2R)-2-amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
(2R)-2-amino-2-(3-iodo-5-methylphenyl)ethan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2R)-2-amino-2-(3-bromo-5-methylphenyl)ethan-1-ol imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-bromo-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-7(9(11)5-12)4-8(10)3-6/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
InChI Key |
XAUZWKSXIGGIJE-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)[C@H](CO)N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(CO)N |
Origin of Product |
United States |
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